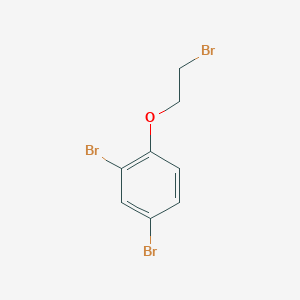

2,4-Dibromo-1-(2-bromoethoxy)benzene

Description

Significance of Brominated Aromatic Systems as Synthetic Precursors

Brominated aromatic systems, or aryl bromides, are foundational intermediates in organic synthesis. The introduction of bromine atoms onto an aromatic ring is a critical transformation that opens up a multitude of synthetic pathways. fiveable.me Aryl bromides are key precursors for a wide range of chemical reactions, most notably in the formation of carbon-carbon and carbon-heteroatom bonds.

The utility of these brominated systems stems from the reactivity of the carbon-bromine bond. Aryl bromides are widely used in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. researchgate.net These reactions are cornerstones of modern synthesis, enabling the construction of complex molecules from simpler building blocks. Furthermore, aryl bromides are classical precursors for the preparation of highly reactive organometallic reagents, including organolithium and Grignard reagents, which are indispensable in the synthesis of pharmaceuticals, agrochemicals, pigments, and advanced materials. researchgate.netnih.gov The ability to selectively introduce bromine onto an aromatic ring allows chemists to precisely control the subsequent functionalization of the molecule, making bromination a crucial strategy in multistep synthesis. fiveable.menih.gov

Overview of Ethoxy Bridges in Molecular Design

The inclusion of an ethoxy group can enhance solubility in organic media, a desirable property for reaction chemistry and materials science applications. cymitquimica.com In the context of larger structures, these flexible chains are essential in the synthesis of macrocycles, such as pillararenes, where the bridge's length and flexibility dictate the size and shape of the final cyclic structure. In drug design, similar flexible linkers can allow different parts of a molecule to adopt the optimal orientation for binding to a protein or receptor, thereby enhancing potency and selectivity. mdpi.comnih.gov The strategic insertion of these bridges is a key tool for chemists to fine-tune the three-dimensional structure and physical properties of a molecule. sciencedaily.com

Positioning of 2,4-Dibromo-1-(2-bromoethoxy)benzene within Advanced Organic Synthesis

This compound is a strategically designed trifunctional synthetic building block. Its structure combines a 2,4-dibrominated phenyl ring with a bromoethoxy side chain, creating three distinct points of reactivity. This unique arrangement positions the compound as a highly versatile intermediate for advanced organic synthesis.

The two bromine atoms on the aromatic ring are chemically distinct from the bromine on the ethoxy side chain. The aryl bromides are suitable for organometallic chemistry and cross-coupling reactions, while the alkyl bromide on the ethoxy group is susceptible to nucleophilic substitution reactions. This orthogonality allows for the selective, stepwise functionalization of the molecule. For instance, one could perform a cross-coupling reaction on the aromatic ring while leaving the bromoethoxy tail intact for a subsequent substitution reaction, or vice versa.

The synthesis of this compound would likely involve a Williamson ether synthesis, reacting 2,4-dibromophenol (B41371) with a dihaloethane such as 1,2-dibromoethane (B42909) in the presence of a base. chemicalbook.com This modularity in both its synthesis and its subsequent reactions makes this compound a valuable precursor for creating complex, multi-component molecules, including polymers, macrocycles, and potential pharmaceutical scaffolds. chemicalbook.com

Scope and Academic Relevance of Research on this compound

While specific research literature on this compound is not extensive, its academic relevance can be inferred from its molecular architecture. The primary scope of research involving this compound would likely focus on its application as a trifunctional linker or monomer in materials science and medicinal chemistry.

Key Research Areas:

Selective Functionalization: A significant area of academic inquiry would be the development of selective reaction conditions to differentiate between the three bromine atoms. This would involve exploring different catalysts, reaction temperatures, and reagents to achieve controlled, site-specific modifications.

Polymer and Materials Chemistry: The compound could serve as an A-B2 type monomer. The bromoethoxy group could be used for polymerization via nucleophilic substitution, while the two aryl bromides remain available for post-polymerization modification through cross-coupling, allowing for the synthesis of functionalized polymers with tailored properties. nbinno.com

Macrocycle Synthesis: Its structure is well-suited for the synthesis of novel macrocycles. By reacting the alkyl bromide and one of the aryl bromides intramolecularly or with other building blocks, complex cyclic architectures could be constructed.

Medicinal Chemistry: The dibrominated phenol (B47542) core is a common feature in bioactive molecules. The bromoethoxy chain provides a convenient attachment point for linkers or other pharmacophores, making the compound a useful scaffold for building libraries of potential drug candidates. chemicalbook.com

The academic value of this compound lies in the synthetic challenges and opportunities it presents for creating novel and complex chemical structures.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₇Br₃O |

| Molecular Weight | 358.85 g/mol |

| Appearance | Not Available |

| Melting Point | Not Available |

| Boiling Point | Not Available |

| Density | Not Available |

Table 2: Examples of Structurally Related Halogenated Aryl Ethers

| Compound Name | Molecular Formula | Key Structural Features |

|---|---|---|

| 2,4-dibromo-1-ethoxybenzene chemsynthesis.com | C₈H₈Br₂O | Dibrominated ring with a stable ethyl ether. |

| 1,4-bis(2-bromoethoxy)benzene cymitquimica.com | C₁₀H₁₂Br₂O₂ | Symmetrical structure with two bromoethoxy side chains. |

| 2,4-Dibromo-1-(trifluoromethoxy)benzene americanelements.com | C₇H₃Br₂F₃O | Contains a trifluoromethoxy group instead of a bromoethoxy group. |

| 2,4-Dibromo-1-fluorobenzene nbinno.com | C₆H₃Br₂F | A related aryl halide without the ether linkage. |

Structure

3D Structure

Properties

IUPAC Name |

2,4-dibromo-1-(2-bromoethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br3O/c9-3-4-12-8-2-1-6(10)5-7(8)11/h1-2,5H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJAWXCGAPUYTAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Br)OCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901034061 | |

| Record name | 2,4-Dibromo-1-(2-bromoethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901034061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.85 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76429-66-8 | |

| Record name | 2,4-Dibromo-1-(2-bromoethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901034061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,4 Dibromo 1 2 Bromoethoxy Benzene and Analogous Structures

Direct Etherification Approaches

Direct etherification strategies focus on forming the ether bond as a key step. This is typically accomplished by coupling a phenoxide with an appropriate alkyl halide. The Williamson ether synthesis and its variations are central to these approaches.

A primary and widely employed method for synthesizing aryl ethers is the Williamson ether synthesis. ontosight.ai This reaction involves the deprotonation of a phenol (B47542) by a base to form a more nucleophilic phenoxide ion, which then attacks an alkyl halide in a bimolecular nucleophilic substitution (SN2) reaction. scienceinfo.comwikipedia.org For the synthesis of 2,4-Dibromo-1-(2-bromoethoxy)benzene, the reaction proceeds between 2,4-dibromophenol (B41371) and 1,2-dibromoethane (B42909).

The general reaction is as follows: 2,4-Dibromophenol + 1,2-Dibromoethane --(Base)--> this compound

In this reaction, an excess of 1,2-dibromoethane is often used to favor the formation of the mono-alkylated product and minimize the potential for diaryl ether formation. chemspider.com Carbonate bases, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), are frequently used due to their moderate basicity, good solubility in organic solvents, and ease of handling. jk-sci.com

The efficiency and yield of the phenol-halide coupling are highly dependent on the reaction conditions. Key parameters for optimization include the choice of base, solvent, and temperature.

Base: While strong bases like sodium hydride can be used, milder carbonate bases are often preferred for aryl ether synthesis to avoid side reactions. jk-sci.com Potassium carbonate is a cost-effective and common choice. Cesium carbonate, although more expensive, can enhance reaction rates due to its higher solubility and the increased nucleophilicity of the "naked" phenoxide ion it generates.

Solvent: Polar aprotic solvents are ideal for SN2 reactions as they solvate the cation of the base but not the nucleophilic anion, thus increasing its reactivity. jk-sci.com Solvents such as acetone, N,N-dimethylformamide (DMF), and acetonitrile (B52724) are commonly employed. scienceinfo.com DMF, for instance, can often lead to higher yields compared to acetone, particularly when using potassium carbonate. chemspider.com

Temperature: The reaction is typically heated to reflux to ensure a reasonable reaction rate. chemspider.com Temperatures ranging from 70-120°C are common, depending on the solvent's boiling point and the reactivity of the substrates. chemspider.com

| Base | Solvent | Temperature (°C) | Relative Yield | Comments |

|---|---|---|---|---|

| K₂CO₃ | Acetone | ~56 (Reflux) | Moderate | Standard, cost-effective conditions. Reaction can be slow. chemspider.com |

| K₂CO₃ | DMF | 100 - 120 | Good | Higher boiling point allows for faster reaction rates. chemspider.com |

| Cs₂CO₃ | DMF | 70 - 80 | Excellent | Higher solubility of the base often improves yield and allows lower temperatures. chemspider.com |

| NaOH/KOH | Ethanol (B145695) | ~78 (Reflux) | Variable | Protic solvent can slow the SN2 reaction rate. scienceinfo.comchemicalbook.com |

The Williamson ether synthesis proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. wikipedia.org The key steps are:

Deprotonation: The phenolic proton of 2,4-dibromophenol is acidic and reacts with the carbonate base to form the corresponding 2,4-dibromophenoxide ion. This anion is a potent nucleophile.

Nucleophilic Attack: The generated phenoxide ion attacks one of the electrophilic carbon atoms of 1,2-dibromoethane. This attack occurs from the backside relative to the leaving group (a bromide ion). scienceinfo.com

Transition State: A concerted, one-step process occurs where the C-O bond forms simultaneously as the C-Br bond breaks. wikipedia.org

Product Formation: The process results in the formation of the ether linkage and the displacement of a bromide ion, yielding this compound.

Because the reaction occurs on a primary alkyl halide (1,2-dibromoethane), the SN2 pathway is strongly favored over competing elimination (E2) reactions. jk-sci.com Steric hindrance is minimal at the electrophilic carbon, allowing for effective backside attack by the nucleophile.

While the Williamson synthesis is robust, certain catalyst-mediated strategies can also be employed, particularly for less reactive substrates. The Ullmann condensation, for example, is a copper-catalyzed reaction used to form diaryl ethers. jk-sci.com A variation of this reaction can be applied to the synthesis of alkyl-aryl ethers. This method is especially useful when the aryl halide is unactivated. However, for the synthesis of this compound, the classic base-mediated Williamson approach is generally more straightforward and efficient than catalyst-based methods.

Phenol-Halide Coupling Reactions utilizing Carbonate Bases

Targeted Bromination Procedures for Precursors

An alternative synthetic strategy involves creating the ether linkage first and then introducing the bromine atoms onto the aromatic ring. This requires the targeted bromination of a precursor molecule like 1-(2-bromoethoxy)benzene.

Electrophilic aromatic substitution is the cornerstone reaction for introducing substituents onto a benzene (B151609) ring. nih.gov In the context of synthesizing this compound, one could start with phenol, convert it to 1-(2-bromoethoxy)benzene via the Williamson synthesis, and then perform a subsequent bromination.

The alkoxy group (-OCH₂CH₂Br) is an activating, ortho-, para-directing group due to the lone pairs on the oxygen atom which can be donated into the aromatic ring through resonance. pearson.com This electron donation stabilizes the carbocation intermediate (the sigma complex or arenium ion) formed during the electrophilic attack at the ortho and para positions. libretexts.orglibretexts.org

The bromination reaction typically involves treating the aromatic ether with molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). khanacademy.org The catalyst polarizes the Br-Br bond, creating a more potent electrophile ("Br⁺") that can attack the electron-rich aromatic ring. libretexts.org

The reaction proceeds as follows:

Formation of the Electrophile: Br₂ + FeBr₃ → [Br]⁺[FeBr₄]⁻

Electrophilic Attack: The ortho and para positions of 1-(2-bromoethoxy)benzene attack the electrophilic bromine, forming a resonance-stabilized arenium ion.

Deprotonation: A weak base (like [FeBr₄]⁻) removes a proton from the carbon bearing the new bromine atom, restoring the aromaticity of the ring and regenerating the catalyst.

Due to the directing effect of the ether group, a mixture of 2-bromo-1-(2-bromoethoxy)benzene and 4-bromo-1-(2-bromoethoxy)benzene is initially formed. Further bromination under controlled conditions would then lead to the desired 2,4-dibromo product. A more direct route involves the dibromination of phenol itself to form the 2,4-dibromophenol precursor, which is often a more selective and higher-yielding process. youtube.comgoogle.com

| Substrate | Reagents | Solvent | Major Product(s) |

|---|---|---|---|

| Phenol | Br₂ (3 eq.) | H₂O (Bromine Water) | 2,4,6-Tribromophenol youtube.com |

| Phenol | Br₂ (2 eq.) | CCl₄ or CS₂ | Mixture of 2-Bromophenol and 4-Bromophenol, leading to 2,4-Dibromophenol youtube.comgoogle.com |

| 1-(2-bromoethoxy)benzene | Br₂ / FeBr₃ | CCl₄ | Mixture of 2-Bromo- and 4-Bromo-1-(2-bromoethoxy)benzene |

Radical Bromination of Alkyl Chains

Radical bromination is a fundamental transformation in organic synthesis that allows for the selective introduction of a bromine atom onto an alkyl chain. This process is particularly useful for the synthesis of this compound from a precursor such as 2-(2,4-dibromophenoxy)ethanol. The reaction typically proceeds via a free-radical chain mechanism, which is initiated by the homolytic cleavage of a radical initiator.

Commonly used reagents for radical bromination include N-bromosuccinimide (NBS), which is favored over molecular bromine (Br₂) due to its solid nature and safer handling properties. liberty.edu The reaction is typically initiated by light or a radical initiator like azobisisobutyronitrile (AIBN). liberty.edu The process involves three key steps: initiation, propagation, and termination.

Initiation: The initiator (e.g., AIBN) decomposes upon heating or UV irradiation to form radicals. These radicals then abstract a hydrogen atom from a molecule of HBr (often present in trace amounts or generated in situ) to produce a bromine radical (Br•).

Propagation: The bromine radical abstracts a hydrogen atom from the alkyl chain of the substrate, in this case, the ethoxy group of a 2-(2,4-dibromophenoxy)ethanol derivative, to form an alkyl radical. This alkyl radical then reacts with a molecule of NBS (or Br₂) to yield the desired brominated product and a new bromine radical, which continues the chain reaction.

Termination: The chain reaction is terminated when two radicals combine.

The selectivity of radical bromination is influenced by the stability of the resulting alkyl radical. For the ethoxy side chain in the precursor to this compound, bromination would preferentially occur at the carbon atom further from the oxygen atom due to electronic effects.

| Reaction Step | Description | Key Reagents |

| Initiation | Generation of bromine radicals | AIBN, light |

| Propagation | Formation of alkyl radical and product | NBS, Substrate |

| Termination | Combination of radicals | Various radical species |

Research into optimizing radical bromination reactions aims to improve yields, reduce side products, and employ more environmentally friendly conditions. liberty.edu For instance, studies have focused on finding alternative compounds that can be brominated under similar conditions with fewer side-products and result in more distinct product profiles. liberty.edu

Palladium-Catalyzed Cross-Coupling Methods for Structural Analogs

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile tool for the formation of carbon-carbon and carbon-heteroatom bonds. libretexts.orgacs.org These reactions are instrumental in the synthesis of complex organic molecules, including structural analogs of this compound where one or both bromine atoms on the benzene ring are replaced with other functional groups. The importance of these methods was recognized with the 2010 Nobel Prize in Chemistry awarded to Richard Heck, Ei-ichi Negishi, and Akira Suzuki. libretexts.org

Several named cross-coupling reactions are particularly relevant for modifying dibrominated benzene derivatives:

Suzuki Coupling: This reaction couples an organoboron compound with an organohalide. For a structural analog of this compound, one of the bromine atoms could be selectively coupled with a boronic acid to introduce a new aryl or alkyl group.

Stille Coupling: This reaction involves the coupling of an organotin compound with an organohalide. libretexts.org Similar to the Suzuki reaction, it allows for the introduction of various carbon-based substituents. The catalytic cycle for the Stille reaction involves oxidative addition, transmetalation, and reductive elimination. libretexts.org

Buchwald-Hartwig Amination: This method is used to form carbon-nitrogen bonds by coupling an amine with an aryl halide. acs.org This would be a key reaction for synthesizing analogs containing amino groups in place of the bromine atoms. The success of these reactions often relies on the use of specialized phosphine (B1218219) ligands. libretexts.org

The general mechanism for these palladium-catalyzed cross-coupling reactions involves a catalytic cycle that typically includes the following steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl bromide to form a palladium(II) intermediate. libretexts.org

Transmetalation: The organic group from the organometallic reagent (e.g., organoboron, organotin) is transferred to the palladium center. libretexts.org

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, regenerating the palladium(0) catalyst and forming the final product. libretexts.org

The synthesis of novel, highly substituted benzene derivatives often employs a combination of traditional electrophilic aromatic substitution and these advanced palladium-catalyzed cross-coupling reactions. rsc.org

| Coupling Reaction | Organometallic Reagent | Bond Formed |

| Suzuki | Boronic acid/ester | C-C |

| Stille | Organotin compound | C-C |

| Buchwald-Hartwig | Amine | C-N |

An efficient palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides has also been developed, offering an alternative route to biaryl compounds. rsc.org

Industrial Scale Synthesis Considerations and Process Optimization

The transition of a synthetic route from the laboratory to an industrial scale presents a unique set of challenges and considerations. For a compound like this compound, process optimization is crucial to ensure safety, efficiency, and cost-effectiveness.

Key considerations for the industrial scale synthesis include:

Starting Material Availability and Cost: The selection of readily available and inexpensive starting materials is paramount for a commercially viable process. For instance, in the synthesis of a key intermediate for SGLT2 inhibitors, cheap and easily available dimethyl terephthalate (B1205515) was used as the raw starting material. researchgate.net

Reaction Conditions: Optimization of reaction parameters such as temperature, pressure, reaction time, and catalyst loading is essential to maximize yield and minimize side product formation. researchgate.net For bromination reactions, controlling the stoichiometry of the brominating agent is critical to achieve the desired degree of bromination. nih.gov

Process Safety: Bromination reactions can be highly exothermic and may involve hazardous reagents like bromine. researchgate.net Implementing robust safety protocols, including temperature control and emergency shutdown procedures, is critical. The use of microreactors can offer advantages in terms of better heat transfer and safer handling of hazardous intermediates. researchgate.net

Work-up and Purification: Developing efficient and scalable methods for product isolation and purification is a significant aspect of process optimization. This may involve crystallization, distillation, or chromatography. The simplicity of the work-up procedure is a key advantage in industrial processes. researchgate.net

Waste Management: Minimizing waste generation and developing environmentally benign processes are increasingly important in the chemical industry. This includes the potential for catalyst recycling. researchgate.net

Continuous Flow Chemistry: Transforming a batch process into a continuous flow process can offer several advantages, including improved safety, better process control, and higher space-time yields. researchgate.net The α-bromination of acetophenone (B1666503) has been successfully transformed from a batch procedure to a continuous flow process with a 99% yield. researchgate.net

Table of Reaction Optimization Parameters:

| Parameter | Considerations for Optimization |

| Temperature | Control of exotherms, prevention of side reactions |

| Solvent | Polarity, solubility of reagents, ease of removal |

| Catalyst | Activity, selectivity, stability, cost, recyclability |

| Reagent Stoichiometry | Maximizing conversion of limiting reagent, minimizing excess |

| Reaction Time | Ensuring complete reaction without product degradation |

A study on the bromination of phenols highlighted the importance of pH and the choice of brominating agent in optimizing the reaction. chemrxiv.org The KBr-KBrO₃ system, for example, requires acidic conditions to generate bromine in situ. chemrxiv.org Such findings are crucial for designing robust and efficient industrial-scale bromination processes.

Reactivity and Mechanistic Investigations of 2,4 Dibromo 1 2 Bromoethoxy Benzene

Reactivity of Aryl Bromine Centers

The bromine atoms at the C2 and C4 positions of the benzene (B151609) ring are susceptible to a range of transformations, most notably those catalyzed by transition metals. The electronic environment of the ring, influenced by the electron-donating 2-bromoethoxy group, and the inherent differences in the steric and electronic nature of the C2 and C4 positions can lead to regioselective reactions.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal catalysis, particularly with palladium and nickel, provides powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds at the aryl bromine centers.

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, is a cornerstone of modern organic synthesis. For substrates like 2,4-dibromo-1-(2-bromoethoxy)benzene, the potential for mono- or di-arylation exists. Research into the site-selective Suzuki-Miyaura cross-coupling of 2,4-dibromoaryl ethers has demonstrated that achieving regioselectivity can be challenging due to the minor steric and electronic differences between the two bromine substituents. researchgate.net

A study focusing on related 2,4-dibromoaryl ethers has shown that a cooperative phosphine (B1218219)/olefin ligand system can facilitate unprecedented C2-selective Suzuki-Miyaura cross-coupling. researchgate.net The use of an electron-deficient phosphine ligand, JackiePhos, was found to favor the selective oxidative addition of the palladium catalyst to the slightly more electron-rich C2–Br bond. researchgate.net The presence of 1,5-cyclooctadiene (B75094) (1,5-cod) as a co-ligand was crucial to stabilize the monomeric palladium species and prevent the formation of less selective palladium aggregates. researchgate.net This methodology, particularly effective under solid-state ball-milling conditions, allows for the sequential arylation of the benzene core. researchgate.net

While specific data for this compound is not extensively documented in the literature, the principles from these studies on analogous compounds suggest that selective mono-arylation at the C2 position is achievable.

Table 1: Illustrative Conditions for C2-Selective Suzuki-Miyaura Coupling of 2,4-Dibromoaryl Ethers

| Entry | Aryl Boronic Acid | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Ref. |

| 1 | Phenylboronic acid | Pd(OAc)₂ / JackiePhos / 1,5-cod | K₃PO₄ | Toluene | 100 | High | researchgate.net |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / JackiePhos / 1,5-cod | K₃PO₄ | Toluene | 100 | High | researchgate.net |

| 3 | 4-Trifluoromethylphenylboronic acid | Pd(OAc)₂ / JackiePhos / 1,5-cod | K₃PO₄ | Toluene | 100 | High | researchgate.net |

Note: This table is illustrative and based on findings for analogous 2,4-dibromoaryl ethers. Specific yields for this compound would require experimental verification.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is highly valuable for the synthesis of arylamines from aryl halides. Similar to the Suzuki-Miyaura coupling, the challenge with this compound lies in achieving selective mono-amination.

The regioselectivity of Buchwald-Hartwig amination on polyhalogenated aromatic compounds is often influenced by both electronic and steric factors. The C2-Br bond, being ortho to the alkoxy group, is sterically more hindered than the C4-Br bond. However, electronic effects can also play a significant role. The precise outcome of the reaction would depend on the specific catalyst, ligand, and reaction conditions employed.

Systematic studies on the Buchwald-Hartwig amination of 2,4-dibromoaryl ethers are less common in the literature compared to Suzuki-Miyaura couplings. However, general principles suggest that bulky phosphine ligands are often employed to promote the desired C-N bond formation.

Beyond Suzuki-Miyaura and Buchwald-Hartwig reactions, the aryl bromine centers of this compound are amenable to other palladium or nickel-catalyzed transformations. These can include Sonogashira coupling with terminal alkynes, Stille coupling with organotin reagents, and cyanation reactions.

Nickel catalysts, being more earth-abundant and often exhibiting unique reactivity, are increasingly used as alternatives to palladium. Nickel-catalyzed cross-coupling reactions of aryl ethers have been developed, showcasing the potential for activating C-O bonds, although in this case, the C-Br bonds would be the primary reactive sites. researchgate.netchemistryviews.org

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) on unactivated aryl halides like this compound is generally difficult and requires harsh reaction conditions. libretexts.org The presence of the electron-donating alkoxy group further deactivates the ring towards nucleophilic attack. For an SNAr reaction to proceed, the aromatic ring typically needs to be activated by strong electron-withdrawing groups, which are absent in this molecule. libretexts.org Therefore, direct displacement of the aryl bromines by common nucleophiles is not a favored reaction pathway under standard conditions.

Reactivity of Alkyl Bromine Center

The bromine atom on the ethoxy side chain is an alkyl bromide and exhibits reactivity characteristic of this functional group. It is significantly more susceptible to nucleophilic substitution reactions than the aryl bromines.

The benzylic-like character of the α-carbon to the ether oxygen enhances its reactivity towards S_N2 displacement. A wide range of nucleophiles, such as amines, alkoxides, and thiolates, can readily displace the bromide ion. This selective reactivity allows for the introduction of various functionalities onto the side chain while leaving the aryl bromine atoms intact, providing a powerful strategy for the synthesis of more complex molecules. For instance, reaction with a primary or secondary amine would lead to the corresponding amino ether derivative.

The selective reaction at the alkyl bromide center can also be a key step in the synthesis of heterocyclic compounds through intramolecular cyclization, where a nucleophile introduced at the side chain subsequently reacts with one of the aryl bromine positions. nih.gov

Nucleophilic Substitution Reactions (SN1/SN2)

The terminal bromine atom on the 2-bromoethoxy group is susceptible to nucleophilic substitution. The mechanism of this substitution, whether SN1 (unimolecular nucleophilic substitution) or SN2 (bimolecular nucleophilic substitution), is primarily determined by the nature of the substrate, the nucleophile, the solvent, and the leaving group. masterorganicchemistry.comlibretexts.org

In the case of this compound, the carbon atom bonded to the terminal bromine is a primary carbon. Primary alkyl halides strongly favor the SN2 mechanism due to the low steric hindrance around the reaction center and the high instability of a primary carbocation that would be formed in an SN1 pathway. savemyexams.comchemicalnote.com The SN2 reaction is a concerted, one-step process where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. chemicalnote.com This backside attack results in an inversion of stereochemistry at the carbon center, although in this specific molecule, the carbon is not a chiral center.

The rate of the SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. chemicalnote.com Strong, less sterically hindered nucleophiles and polar aprotic solvents, which solvate the cation but not the nucleophile, enhance the rate of SN2 reactions. libretexts.org

| Factor | Influence on this compound | Favored Mechanism |

| Substrate | Primary alkyl bromide | SN2 |

| Nucleophile | Strong nucleophiles (e.g., I⁻, RS⁻, N₃⁻) | SN2 |

| Solvent | Polar aprotic (e.g., acetone, DMSO) | SN2 |

| Leaving Group | Bromide (a good leaving group) | Favors both, but enables SN2 |

An SN1 mechanism, which involves the formation of a carbocation intermediate, is highly unlikely for the bromoethoxy moiety of this compound. The primary carbocation that would need to form is energetically unfavorable. savemyexams.com

Beta-Elimination Mechanisms and Vinyloxy Ether Formation

In the presence of a strong base, this compound can undergo a beta-elimination reaction (dehydrobromination) to form 2,4-dibromophenoxy)ethene, a vinyloxy ether. This reaction involves the removal of a hydrogen atom from the carbon adjacent (beta) to the carbon bearing the bromine and the subsequent elimination of the bromide ion.

Base-promoted dehydrobromination of alkyl halides typically proceeds through an E2 (bimolecular elimination) mechanism, especially with primary substrates and strong bases. The E2 mechanism is a concerted process where the base removes a beta-hydrogen, and the C-H bond electrons form a pi bond, simultaneously displacing the bromide leaving group. For the E2 reaction to occur efficiently, a specific stereochemical arrangement is often required, with the beta-hydrogen and the leaving group in an anti-periplanar conformation.

In the context of this compound, a strong, sterically hindered base, such as potassium tert-butoxide, would favor elimination over substitution. The base abstracts a proton from the carbon adjacent to the ether oxygen, leading to the formation of the double bond and the expulsion of the bromide ion.

The kinetics of the E2 reaction are second order, depending on the concentration of both the substrate and the base. The rate of the reaction is influenced by the strength of the base, the nature of the leaving group, and the solvent.

| Parameter | Influence on Dehydrobromination |

| Reaction Rate | Dependent on [Substrate] and [Base] |

| Base Strength | Stronger bases increase the reaction rate |

| Steric Hindrance | Sterically hindered bases favor elimination |

| Product Stability | Formation of a stable vinyloxy ether |

Ether Cleavage Reactions

Ethers are generally unreactive, but the ether linkage in this compound can be cleaved under harsh conditions, typically with strong acids like HBr or HI. masterorganicchemistry.comlibretexts.org The mechanism of ether cleavage can proceed via either an SN1 or SN2 pathway, depending on the structure of the ether. youtube.com

The first step in acid-catalyzed ether cleavage is the protonation of the ether oxygen to form a good leaving group (an alcohol). masterorganicchemistry.com Following protonation, a nucleophile (the halide ion) attacks one of the adjacent carbon atoms.

In this compound, there are two possible sites for nucleophilic attack: the primary carbon of the ethoxy group and the sp²-hybridized carbon of the aromatic ring. Nucleophilic attack on an sp² carbon of an aromatic ring is generally disfavored. libretexts.org Therefore, the halide ion will attack the primary carbon of the ethoxy group.

This reaction will proceed via an SN2 mechanism due to the primary nature of the carbon being attacked. The products of this cleavage would be 2,4-dibromophenol (B41371) and 1,2-dibromoethane (B42909).

Lewis acids, such as boron tribromide (BBr₃), can also be used to cleave ethers, often under milder conditions than strong protic acids. researchgate.net The mechanism involves coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack of a bromide ion.

Radical Reaction Pathways and Initiation

The carbon-bromine bonds in this compound can undergo homolytic cleavage to form radicals, typically initiated by heat or UV light. youtube.comchemistrysteps.com Radical reactions proceed through a chain mechanism involving three main stages: initiation, propagation, and termination. libretexts.org

Initiation: This step involves the formation of initial radicals. In the presence of a radical initiator like AIBN (azobisisobutyronitrile) or upon exposure to UV light, the C-Br bond, being weaker than C-H or C-C bonds, can break homolytically to generate a bromine radical and an organic radical. libretexts.orglibretexts.org The terminal C-Br bond is more likely to undergo homolysis than the aryl C-Br bonds.

Propagation: In the propagation phase, a radical reacts with a neutral molecule to form a new radical and a new neutral molecule. masterorganicchemistry.com For example, a bromine radical could abstract a hydrogen atom from a solvent molecule, or the organic radical could react in various ways, such as abstracting a halogen from another molecule.

Termination: The reaction chain is terminated when two radicals combine to form a stable, non-radical product. chemistrysteps.com This can involve the combination of two organic radicals, two bromine radicals, or an organic radical and a bromine radical.

The presence of multiple bromine atoms increases the likelihood of radical reactions, and the specific products would depend on the reaction conditions and the presence of other reagents.

Functionalization of the Ethoxy Moiety

The 2-bromoethoxy group is a versatile handle for further functionalization of the molecule. As discussed in the nucleophilic substitution section, the terminal bromine can be readily displaced by a variety of nucleophiles to introduce new functional groups.

| Nucleophile | Product of Substitution |

| Azide (N₃⁻) | 2,4-Dibromo-1-(2-azidoethoxy)benzene |

| Cyanide (CN⁻) | 3-(2,4-Dibromophenoxy)propanenitrile |

| Thiolate (RS⁻) | 2,4-Dibromo-1-(2-(alkylthio)ethoxy)benzene |

| Alkoxide (RO⁻) | 2,4-Dibromo-1-(2-alkoxyethoxy)benzene |

Furthermore, the product of the beta-elimination reaction, (2,4-dibromophenoxy)ethene, contains a reactive double bond. This vinyl ether can undergo various addition reactions, such as hydrogenation, halogenation, or polymerization, allowing for a wide range of transformations of the ethoxy moiety.

Oxidation Reactions of Methylene (B1212753) Bridges

While direct experimental studies on the oxidation of the methylene bridge in this compound are not extensively documented in publicly available literature, the reactivity of analogous compounds suggests potential pathways. For instance, the structurally related compound 1,4-Dibromo-2-(2-bromoethoxy)benzene can undergo oxidation to form corresponding quinones. This indicates that the benzene ring is susceptible to oxidation.

However, the oxidation of the methylene bridge (-CH2-) within the bromoethoxy group presents a different chemical challenge. Generally, methylene groups adjacent to an ether oxygen are less prone to oxidation compared to those activated by other functional groups. Nevertheless, under specific and potentially harsh oxidative conditions, transformation is conceivable.

Potential Oxidation Products of the Methylene Bridge:

| Oxidizing Agent | Potential Product(s) | Reaction Conditions |

| Strong Oxidants (e.g., KMnO4, CrO3) | Carboxylic Acid (following cleavage), Lactone | Acidic or basic media, elevated temperatures |

| Selective Oxidants | Aldehyde or Ketone (less likely) | Specific catalytic systems |

It is important to note that the presence of bromine atoms on the benzene ring and in the side chain may influence the course of oxidation reactions. These electron-withdrawing groups can deactivate the aromatic ring, potentially making the side chain more susceptible to attack, depending on the oxidant used.

Derivatization Strategies

The presence of three bromine atoms in this compound offers numerous opportunities for derivatization, primarily through nucleophilic substitution reactions. The bromine atom on the ethoxy side chain is an excellent leaving group, readily displaced by a variety of nucleophiles. The bromine atoms on the aromatic ring can also participate in substitution reactions, although typically under different conditions, such as those used for cross-coupling reactions.

Nucleophilic Substitution at the Bromoethoxy Group:

The primary mode of derivatization involves the substitution of the bromine atom on the ethoxy moiety. This reaction is a versatile method for introducing a wide range of functional groups.

| Nucleophile | Reagent Example | Product Type |

| Amines | Ammonia, primary/secondary amines | Aminoethoxybenzene derivatives |

| Thiols | Sodium thiophenoxide | Thioether derivatives |

| Alkoxides | Sodium methoxide | Methoxyethoxybenzene derivatives |

| Azides | Sodium azide | Azidoethoxybenzene derivatives |

These reactions typically proceed via an SN2 mechanism, and the choice of solvent and temperature can significantly influence the reaction rate and yield.

Cross-Coupling Reactions at the Aromatic Bromine Atoms:

The bromine atoms attached to the benzene ring are amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions. These methods are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, allowing for the synthesis of more complex aromatic structures.

Potential Derivatization Products via Cross-Coupling:

| Reaction Type | Coupling Partner | Catalyst System | Product Class |

| Suzuki Coupling | Arylboronic acids | Pd(PPh3)4 / base | Biaryl derivatives |

| Heck Coupling | Alkenes | Pd(OAc)2 / phosphine ligand | Styrenyl derivatives |

| Buchwald-Hartwig Amination | Amines | Pd catalyst / phosphine ligand | N-Aryl amine derivatives |

The regioselectivity of these cross-coupling reactions can be influenced by the electronic and steric environment of the two bromine atoms on the benzene ring.

Advanced Spectroscopic and Analytical Techniques for Structural Characterization and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For 2,4-Dibromo-1-(2-bromoethoxy)benzene, various NMR experiments would be employed to confirm its precise structure.

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and the connectivity between adjacent protons. For this compound, the spectrum is expected to show distinct signals for the aromatic protons and the aliphatic protons of the bromoethoxy group.

Aromatic Region: The three protons on the benzene (B151609) ring would appear in the typical aromatic region (approximately 6.8-7.8 ppm). Their specific chemical shifts and splitting patterns are influenced by the positions of the two bromine atoms and the bromoethoxy group. The proton at C6 (adjacent to the oxygen) would likely be the most deshielded.

Aliphatic Region: The four protons of the bromoethoxy side chain (-OCH₂CH₂Br) would appear as two distinct signals in the aliphatic region (approximately 3.5-4.5 ppm). These would likely present as two triplets due to coupling with each other. The methylene (B1212753) group attached to the oxygen (-OCH₂-) would be expected at a slightly different chemical shift than the methylene group attached to the bromine (-CH₂Br).

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Predicted Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

|---|---|---|---|

| Aromatic H (C3) | 7.6 - 7.8 | Doublet (d) | 1H |

| Aromatic H (C5) | 7.2 - 7.4 | Doublet of Doublets (dd) | 1H |

| Aromatic H (C6) | 6.8 - 7.0 | Doublet (d) | 1H |

| -OCH₂- | 4.2 - 4.4 | Triplet (t) | 2H |

| -CH₂Br | 3.6 - 3.8 | Triplet (t) | 2H |

Note: This table contains predicted values based on typical chemical shift ranges and coupling patterns for analogous structures. Actual experimental values may vary.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal. For this compound, eight distinct signals would be expected: six for the aromatic carbons and two for the aliphatic carbons of the ethoxy chain.

Aromatic Carbons: The signals for the carbons attached to the electronegative bromine and oxygen atoms would be found at characteristic shifts.

Aliphatic Carbons: The two carbons of the bromoethoxy group would appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Signal Assignments for this compound

| Predicted Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (C-O) | 154 - 158 |

| C2 (C-Br) | 115 - 119 |

| C3 | 133 - 137 |

| C4 (C-Br) | 118 - 122 |

| C5 | 130 - 134 |

| C6 | 114 - 118 |

| -OCH₂- | 68 - 72 |

| -CH₂Br | 28 - 32 |

Note: This table contains predicted values based on typical chemical shift ranges for analogous structures. Actual experimental values may vary.

To unambiguously assign all proton and carbon signals and confirm the bonding network, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons, confirming the H-C5 to H-C6 and H-C3 to H-C5 couplings in the aromatic ring, and crucially, the coupling between the -OCH₂- and -CH₂Br protons in the side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign which proton signal corresponds to which carbon signal (e.g., linking the aromatic proton signals to their respective aromatic carbon signals).

Diffusion-Ordered Spectroscopy (DOSY) is an NMR technique that separates the signals of different molecules in a mixture based on their diffusion coefficients, which are related to their size and shape. While there is no specific data on the supramolecular assembly of this compound, DOSY could be used to study its non-covalent interactions with other molecules. For example, if it were to form a host-guest complex, the resulting larger entity would have a smaller diffusion coefficient than the free molecule, which could be observed and measured in a DOSY experiment.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically to within 0.001 atomic mass units). This precision allows for the determination of the exact elemental formula. The presence of three bromine atoms in this compound would produce a highly characteristic isotopic pattern in the mass spectrum, due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

For the molecular formula C₈H₇Br₃O, HRMS would be used to validate the theoretical exact mass.

Table 3: Theoretical Isotopic Mass Data for this compound

| Molecular Formula | Theoretical Exact Mass (Monoisotopic) | Key Isotopologues and Theoretical Masses |

|---|---|---|

| C₈H₇Br₃O | 375.8040 Da | C₈H₇⁷⁹Br₃O: 375.8040 |

| C₈H₇⁷⁹Br₂⁸¹BrO: 377.8020 | ||

| C₈H₇⁷⁹Br⁸¹Br₂O: 379.8000 | ||

| C₈H₇⁸¹Br₃O: 381.7979 |

Note: The calculated masses provide a theoretical benchmark that would be compared against experimental HRMS data for molecular formula confirmation.

An experimental HRMS measurement matching the theoretical exact mass and the distinct isotopic pattern would provide definitive confirmation of the compound's elemental composition.

Time-Dependent Mass Spectrometry for Reaction Intermediates

Time-dependent mass spectrometry, particularly through techniques like Parallel Reaction Monitoring (PRM), serves as a powerful tool for studying reaction kinetics and identifying transient intermediates. creative-proteomics.commtoz-biolabs.com While specific studies monitoring the synthesis of this compound using this method are not extensively documented, the principles of its application can be clearly outlined. By coupling a mass spectrometer to a reaction vessel, it's possible to track the concentrations of reactants, intermediates, and products in real-time.

In the synthesis of this compound, likely from 2,4-dibromophenol (B41371) and 1,2-dibromoethane (B42909), time-dependent mass spectrometry could monitor the disappearance of the starting materials and the emergence of the product ion. More importantly, it could identify and track short-lived intermediates, providing invaluable mechanistic insights.

The fragmentation pattern of this compound under electron ionization is predictable based on its structure and data from related compounds. libretexts.org The molecular ion (M•+) would be expected to undergo fragmentation through several key pathways:

Alpha-cleavage: The most probable initial fragmentation would be the cleavage of the C-C bond alpha to the ether oxygen, leading to the loss of a •CH2Br radical and the formation of a stable phenoxy-methylene cation.

Ether Bond Cleavage: Cleavage of the aryl C-O bond could lead to the formation of a [C6H3Br2O]+ fragment and a bromoethyl cation [C2H4Br]+.

Loss of the Ethoxy Side Chain: A common fragmentation pathway for ethers is the cleavage of the bond between the oxygen and the alkyl chain, which in this case would result in a [C6H3Br2OH]•+ radical cation. nist.gov

Loss of Bromine: Sequential loss of bromine atoms from the aromatic ring or the side chain can also be expected.

Analysis of structurally similar compounds supports these predictions. For instance, the mass spectrum of (2-Bromoethoxy)benzene shows a significant peak corresponding to the loss of the •CH2Br group. nist.gov Similarly, 2,4-Dibromoanisole exhibits fragmentation by loss of a methyl group followed by CO. nist.gov These established patterns provide a robust framework for interpreting the mass spectrum of this compound and for designing time-dependent monitoring experiments.

Vibrational Spectroscopy Analysis

FTIR spectroscopy is a fundamental technique for identifying the functional groups present in this compound. The expected absorption bands are based on the vibrations of its constituent bonds. msu.edu

Aromatic C-H Stretch: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. libretexts.orgopenstax.org For this compound, weak to medium bands are expected in the 3050-3100 cm⁻¹ region.

Aliphatic C-H Stretch: The methylene (-CH2-) groups in the bromoethoxy side chain will exhibit symmetric and asymmetric stretching vibrations in the 2850-2970 cm⁻¹ range. libretexts.org

Aromatic C=C Stretch: The benzene ring itself gives rise to several characteristic stretching vibrations, typically seen as a series of peaks in the 1450-1600 cm⁻¹ region. pressbooks.pub

Asymmetric C-O-C Stretch: As an aryl alkyl ether, the compound is expected to show a strong, characteristic asymmetric C-O-C stretching band around 1250 cm⁻¹. youtube.comspectroscopyonline.comlibretexts.org A corresponding symmetric stretch would appear near 1040 cm⁻¹. quimicaorganica.org

C-H Out-of-Plane Bending: The substitution pattern on the benzene ring (1,2,4-trisubstituted) gives rise to strong C-H "wagging" absorptions in the fingerprint region. Specifically, strong bands are expected in the 800-885 cm⁻¹ range. libretexts.orgresearchgate.net

C-Br Stretch: The vibrations of the carbon-bromine bonds occur at lower frequencies. Both aryl and alkyl C-Br stretches are expected in the 500-700 cm⁻¹ region. libretexts.orgorgchemboulder.com

These predicted absorption frequencies provide a basis for structural confirmation.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050 - 3100 | Weak to Medium |

| Aliphatic C-H Stretch | 2850 - 2970 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| Asymmetric Aryl-Alkyl C-O-C Stretch | ~1250 | Strong |

| Symmetric Aryl-Alkyl C-O-C Stretch | ~1040 | Medium |

| Aromatic C-H Out-of-Plane Bending (1,2,4-Trisubstituted) | 800 - 885 | Strong |

| C-Br Stretch | 500 - 700 | Medium to Strong |

FT-Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations. For this compound, FT-Raman would be particularly useful for observing vibrations involving the highly polarizable bromine atoms and the symmetric modes of the benzene ring. nih.govnih.gov

Key expected signals in the FT-Raman spectrum include:

Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the substituted benzene ring would produce a strong and sharp signal.

C-Br Vibrations: The C-Br stretching and deformation modes are expected to be strong in the Raman spectrum, appearing in the low-frequency region (100-300 cm⁻¹), which can be more accessible by Raman than by standard FTIR spectroscopy. researchgate.net

Symmetric CH2 Stretch: The symmetric stretching of the methylene groups in the side chain would also be Raman active.

The combination of FTIR and FT-Raman provides a more complete vibrational profile of the molecule, confirming the presence of all key structural features and the specific substitution pattern of the aromatic ring. tandfonline.com

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3050 - 3100 | Medium |

| Aromatic Ring Breathing | ~1000 | Strong |

| Aromatic C=C Stretch | 1570 - 1600 | Strong |

| C-O-C Symmetric Stretch | ~1040 | Medium |

| C-Br Stretching/Deformation | 100 - 300 | Strong |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique would provide accurate measurements of bond lengths, bond angles, and torsional angles within the this compound molecule.

Furthermore, X-ray crystallography elucidates the packing of molecules in the crystal lattice, revealing important intermolecular interactions. mdpi.com For brominated aromatic compounds, interactions such as Br···Br halogen bonds, C–Br···π interactions, and C–H···Br hydrogen bonds are commonly observed and play a crucial role in dictating the crystal packing. mdpi.comresearchgate.netamu.edu.pl The analysis of related dibromobenzene derivatives shows that these interactions significantly influence the solid-state architecture. mdpi.com While a crystal structure for the title compound is not publicly available, hypothetical data based on similar structures can be projected.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~12.5 |

| b (Å) | ~4.1 |

| c (Å) | ~20.8 |

| β (°) | ~95 |

| Volume (ų) | ~1060 |

| Z (molecules per unit cell) | 4 |

| Key Intermolecular Interactions | C–Br···π, Br···Br |

Such an analysis would confirm the planar geometry of the benzene ring, the conformation of the flexible bromoethoxy side chain, and the nature of the non-covalent forces that stabilize the crystal structure.

Other Chromatographic and Separation Techniques

Supercritical Fluid Chromatography (SFC) is a powerful separation technique that combines advantages of both gas chromatography (GC) and high-performance liquid chromatography (HPLC). libretexts.org It utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. shimadzu.com SFC is well-suited for the analysis and purification of moderately polar, thermally labile compounds like this compound. wikipedia.org

The low viscosity and high diffusivity of the supercritical CO2 mobile phase allow for faster separations and higher efficiency compared to HPLC. libretexts.orgteledynelabs.com Modifiers such as methanol (B129727) or ethanol (B145695) are often added to the mobile phase to adjust the polarity and improve the separation of analytes. SFC is also considered a "green" chromatography technique due to the reduced use of organic solvents. researchgate.net This method would be highly effective for purifying the compound from a synthesis reaction mixture or for separating it from related impurities.

| SFC Parameter | Typical Condition |

| Column | Packed silica (B1680970) or diol-based column |

| Mobile Phase | Supercritical CO₂ with a methanol modifier (e.g., 5-20%) |

| Flow Rate | 2-4 mL/min |

| Back Pressure | 100-150 bar |

| Column Temperature | 35-50 °C |

| Detection | UV-Vis or Mass Spectrometry (MS) |

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful analytical techniques for the separation, identification, and quantification of "this compound". The selection of the appropriate technique and methodology is contingent upon the sample matrix, the required sensitivity, and the specific analytical objectives, such as routine quality control or in-depth reaction monitoring.

Gas Chromatography (GC) , particularly when coupled with mass spectrometry (GC-MS), is a well-established method for the analysis of semi-volatile and thermally stable brominated compounds, including those with structures analogous to "this compound" like polybrominated diphenyl ethers (PBDEs). nih.govthermofisher.coms4science.at For the analysis of "this compound", a high-temperature capillary GC system would be optimal.

The choice of the capillary column is critical for achieving good resolution. Nonpolar columns, such as those with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), are frequently employed for the analysis of brominated flame retardants and would be suitable here. Shorter column lengths (e.g., 15-30 meters) are often preferred for the analysis of higher molecular weight brominated compounds to minimize analyte degradation at elevated temperatures. nih.govs4science.at

A temperature-programmed oven is essential to ensure the efficient elution of the compound. A typical temperature program might begin at a lower temperature (e.g., 100-140°C) and ramp up to a higher temperature (e.g., 300-320°C) to ensure the elution of the analyte while maintaining peak sharpness. The injector temperature should also be optimized, with splitless or programmed temperature vaporization (PTV) injection being common techniques for trace analysis of such compounds. nih.gov

For detection, a mass spectrometer (MS) is the most powerful and versatile detector for the analysis of "this compound". Electron ionization (EI) is a common ionization technique, and the resulting mass spectrum would exhibit a characteristic isotopic pattern due to the presence of three bromine atoms, which would aid in its identification. nih.gov For enhanced sensitivity and selectivity, particularly in complex matrices, tandem mass spectrometry (MS/MS) can be utilized. thermofisher.com

| Parameter | Condition |

|---|---|

| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Injector | Splitless, 280°C |

| Carrier Gas | Helium, 1.0 mL/min |

| Oven Program | 120°C (hold 2 min), ramp to 300°C at 15°C/min, hold 10 min |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) |

| Expected Retention Time | ~15-20 min |

High-Performance Liquid Chromatography (HPLC) offers a complementary approach, particularly for monitoring reactions in solution or for analyzing samples that may not be suitable for GC due to thermal instability or high polarity. Reversed-phase HPLC (RP-HPLC) is the most probable mode of separation for "this compound".

A C18 stationary phase is a common choice for the separation of nonpolar to moderately polar organic compounds and would be expected to provide good retention and separation for the target analyte. nih.gov The mobile phase would typically consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. nih.gov Gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to ensure the efficient elution of the highly nonpolar "this compound" from the column.

Detection in HPLC can be achieved using a variety of detectors. A UV-Vis detector would be suitable, as the benzene ring in the molecule will absorb UV light. osti.gov For more selective and sensitive detection, HPLC can be coupled with a mass spectrometer (LC-MS). nih.gov Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) could be used as the ionization source.

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start at 70% B, increase to 95% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 220 nm or Mass Spectrometer (MS) |

| Expected Retention Time | ~10-15 min |

Both GC and HPLC methods would require proper validation, including the determination of linearity, accuracy, precision, and limits of detection and quantification, using a certified reference standard of "this compound". The development of such methods is crucial for monitoring its presence as a potential impurity in commercial products like the flame retardant Terbromole, or for tracking its conversion during synthetic processes.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency for studying the electronic structure of molecules. espublisher.com It is widely used to predict a range of properties, from optimized geometries to spectroscopic features and reaction energetics.

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to the lowest energy on the potential energy surface. For 2,4-Dibromo-1-(2-bromoethoxy)benzene, this involves calculating bond lengths, bond angles, and dihedral (torsion) angles. DFT methods, such as the B3LYP functional, are commonly employed for this purpose. researchgate.net

The structure of this molecule is characterized by a dibrominated benzene (B151609) ring and a flexible 2-bromoethoxy side chain. Conformational analysis would focus on the rotation around the C-O and C-C single bonds of this side chain to identify the most stable conformers and the energy barriers between them. Studies on similar molecules, like 1,4-Dibromo-2,5-dibutoxybenzene, have shown that the molecule can be essentially planar, with the alkoxy group adopting a fully extended, all-trans conformation to minimize steric hindrance. nih.govresearchgate.net

Table 1: Predicted Structural Parameters for this compound This table presents typical values expected from DFT calculations based on general chemical principles and data for related structures.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | Aromatic C-C | ~1.39 Å |

| C-Br (Aromatic) | ~1.90 Å | |

| C-O (Ether) | ~1.37 Å (Aromatic-O), ~1.43 Å (Alkyl-O) | |

| C-Br (Alkyl) | ~1.97 Å | |

| Bond Angle | C-C-C (Ring) | ~120° |

| C-O-C (Ether) | ~118° |

Vibrational Frequency Predictions and Spectroscopic Correlations

Once the optimized geometry is obtained, DFT calculations can predict the molecule's vibrational frequencies. These theoretical frequencies correspond to the fundamental modes of molecular vibration, such as bond stretching, angle bending, and torsional motions. The results are crucial for interpreting experimental infrared (IR) and Raman spectra. researchgate.net The excellent agreement often found between calculated and experimental spectra allows for a confident and detailed assignment of the observed vibrational bands. nih.gov

For this compound, key vibrational modes would include:

Aromatic C-H stretching: Typically found above 3000 cm⁻¹.

Aliphatic C-H stretching: Occurring in the 2850-3000 cm⁻¹ range.

C-O-C ether stretching: Strong absorptions expected in the 1050-1250 cm⁻¹ region.

C-Br stretching: Vibrations for both aromatic and aliphatic C-Br bonds, typically appearing in the lower frequency "fingerprint" region (< 800 cm⁻¹).

Table 2: Key Vibrational Modes and Expected Wavenumber Regions This table outlines the principal functional groups and their characteristic vibrational frequency ranges that would be correlated with DFT predictions.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Alkyl C-H | Stretching | 2850 - 2970 |

| C-O-C (Ether) | Asymmetric & Symmetric Stretching | 1050 - 1250 |

| C-Br (Aromatic) | Stretching | 500 - 700 |

| C-Br (Alkyl) | Stretching | 500 - 650 |

Electronic Structure Analysis (HOMO-LUMO, Molecular Orbitals)

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important and are often referred to as the frontier molecular orbitals. utexas.edu The HOMO acts as an electron donor, while the LUMO is an electron acceptor. researchgate.netiqce.jp

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. nih.gov A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity. nih.govnih.gov DFT calculations provide the energies of these orbitals and visualize their spatial distribution. For this compound, the HOMO and LUMO are expected to be delocalized over the π-system of the benzene ring, with significant contributions from the p-orbitals of the oxygen and bromine atoms.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. researchgate.net

Table 3: Global Reactivity Descriptors Derived from HOMO-LUMO Energies

| Descriptor | Formula | Description |

| Ionization Potential (I) | I = -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A = -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron configuration. |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons. |

| Chemical Potential (μ) | μ = -χ | The "escaping tendency" of electrons from a system. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | A measure of the energy lowering of a system when it accepts electrons. |

Reaction Pathway Elucidation and Transition State Analysis

DFT is a valuable tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can model the entire course of a reaction, from reactants to products. This includes the identification and characterization of transition states—the high-energy structures that represent the barrier to a reaction.

For this compound, DFT could be used to study various potential reactions, such as nucleophilic substitution at the carbon atom bearing the alkyl bromine or electrophilic aromatic substitution on the benzene ring. The calculations would provide the activation energy for these pathways, offering critical insights into reaction kinetics and helping to predict the most likely reaction products under different conditions. Such computational approaches are essential for elucidating reaction mechanisms. researchgate.net

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational methods that aim to build mathematical models linking a molecule's chemical structure to its biological activity or physicochemical properties. researchgate.net These models rely on calculating molecular descriptors that encode structural, electronic, or physicochemical features.

To develop a QSPR model for the reactivity of this compound and related compounds, a dataset of molecules with known experimental reactivity values would be assembled. For each molecule, a wide range of molecular descriptors would be calculated. These descriptors fall into several categories:

Constitutional: Basic information like molecular weight and atom counts.

Topological: Descriptors that describe the connectivity of atoms in the molecule.

Geometric: Information about the 3D shape of the molecule.

Quantum-Chemical: Properties derived from electronic structure calculations, such as HOMO/LUMO energies, dipole moment, and atomic charges. researchgate.net

Using statistical techniques like multiple linear regression, a mathematical equation is developed that correlates a subset of these descriptors with the observed reactivity. Such models can then be used to predict the reactivity of new, untested compounds, making them valuable for virtual screening and the rational design of molecules with desired properties. researchgate.net

Table 4: Classes of Molecular Descriptors for QSPR Modeling

| Descriptor Class | Examples | Information Encoded |

| Constitutional | Molecular Weight, Number of Bromine Atoms | Molecular composition and size. |

| Topological | Wiener Index, Randić Index | Atomic connectivity and branching. |

| Geometric | Molecular Surface Area, Molecular Volume | 3D shape and size of the molecule. |

| Quantum-Chemical | HOMO/LUMO Energies, Dipole Moment, Mulliken Charges | Electronic structure, polarity, and charge distribution. |

Analog-Based Computational Predictions

In the absence of dedicated computational studies for this compound, scientific inquiry relies on analog-based predictions. This approach utilizes data from structurally similar molecules, such as polybrominated diphenyl ethers (PBDEs) and other brominated benzene derivatives, to forecast the properties of the target compound. Quantum chemical methods, especially Density Functional Theory (DFT), are instrumental in this process. nih.gov

Studies on PBDEs using DFT calculations at levels like B3LYP/6-31+G(d) have successfully determined equilibrium structures, thermodynamic properties, and electron affinities. nih.gov These calculations show that the substitution pattern of bromine atoms strongly influences the thermodynamic properties and electron affinity (EA) values. nih.gov For instance, the vertical electron affinities of many PBDEs are positive, suggesting they can act as electron acceptors. nih.gov This is a critical factor in their potential reactivity and biological interactions.

Furthermore, computational models have been used to investigate the conformational properties of PBDEs, revealing that most are conformationally flexible with low energy barriers for the interconversion of stable forms. nih.gov The analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies in PBDEs indicates that the LUMOs generally have σ* character and are located on the more heavily brominated phenyl ring, a result of the electron-withdrawing effects of bromine atoms. mdpi.com This insight is crucial for understanding photochemical reactivity, such as photodebromination. mdpi.com

By applying these principles, we can infer the likely electronic and structural properties of this compound. Basic molecular properties, computationally predicted and available in chemical databases, provide a foundational dataset for such extrapolations.

Table 1: Computed Molecular Properties of this compound and Structural Analogs

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | XLogP3 | Hydrogen Bond Acceptor Count | Rotatable Bond Count |

|---|---|---|---|---|---|

| This compound | C8H7Br3O | 358.85 | 4.6 | 1 | 2 |

| 2,4-Dibromo-1-ethoxybenzene | C8H8Br2O | 279.96 | 3.6 | 1 | 2 |

| 2,4-Dibromo-1-(1-ethoxyethoxy)benzene | C10H12Br2O2 | 324.01 | 4.0 | 2 | 4 |

Data sourced from PubChem compound database. nih.govnih.govnih.gov

Table 2: Summary of Computational Predictions for Analogous Brominated Phenyl Ethers (PBDEs)

| Predicted Property | Computational Method | Key Findings for Analogs (PBDEs) | Reference |

|---|---|---|---|

| Conformational Properties | DFT, ab initio SCF-MO | Most congeners are conformationally flexible with low energy barriers between stable conformers. | nih.gov |

| Thermodynamic Properties & Electron Affinity (EA) | DFT (B3LYP/6-31+G(d)) | Properties are highly dependent on the bromine substitution pattern. Positive EA values suggest electron acceptor capabilities. | nih.gov |

| Excited States & Photochemistry | DFT/TD-DFT | The lowest singlet excited state often involves a π–σ* excitation, with LUMOs located on the more brominated ring, indicating sites for potential photodebromination. | mdpi.com |

| Structural Parameters & Electron Capture | DFT (B3LYP/6-311+G(d)) | Calculated C-Br and C-O bond lengths align well with experimental data. Electron affinities are closely related to the LUMO. | researchgate.net |

Machine Learning Applications in Chemical Research

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by enabling rapid and accurate prediction of molecular properties and activities, thereby accelerating the pace of discovery. aimlic.comacs.org These advanced computational tools leverage algorithms to learn from large datasets, identifying complex patterns that are not easily discernible through traditional analysis. researchgate.net

For a compound like this compound, ML models offer several potential applications:

Property Prediction: By training on extensive databases of existing chemicals, ML models can predict a wide range of physicochemical properties, such as solubility, boiling point, and reactivity, for novel or understudied molecules. aimlic.com This is particularly valuable for halogenated compounds, where experimental data may be sparse.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR): These models form a cornerstone of computational toxicology and drug discovery. aimlic.com For analogs like PBDEs, QSPR models have been successfully developed to evaluate photodebromination reactivity based on a set of calculated molecular descriptors. mdpi.com A similar approach could be used to predict the biological activity or environmental persistence of this compound.

Characterization of Chemical Interactions: ML, including advanced deep learning architectures, is being applied to characterize complex molecular interactions. Recent research explores the use of ML to predict halogen bond strength and identify key molecular features that govern these interactions. researchgate.net This could be used to screen for potential interactions between this compound and biological targets. Recurrent Neural Networks (RNNs), a type of ML model, are noted for their ability to capture the dynamic behavior of interactions like halogen bonding. researchgate.net

The predictive power of ML significantly reduces the time and resources required for experimental screening, guiding researchers to focus on the most promising avenues. aimlic.comimgroupofresearchers.com

Table 3: Potential Machine Learning Applications for this compound

| Machine Learning Application | Description | Relevance to Target Compound |

|---|---|---|

| QSPR Modeling | Develops models correlating molecular structure with physical or chemical properties. | Predicting properties like environmental persistence or photochemical reactivity based on its structure, similar to models for PBDEs. mdpi.com |

| QSAR Modeling | Correlates chemical structure with biological activity. | Screening for potential biological activities or toxicological endpoints by comparing its structural features to those in large bio-activity databases. aimlic.com |

| Interaction Prediction | Uses algorithms trained on structural data to predict non-covalent interactions. | Identifying the likelihood and strength of halogen bonding with various chemical partners, guiding research into its supramolecular chemistry. researchgate.net |

| Synthetic Pathway Prediction | Leverages reaction databases to propose viable routes for chemical synthesis. | Optimizing the synthesis of this compound or designing novel derivatives. aimlic.com |

Applications of 2,4 Dibromo 1 2 Bromoethoxy Benzene in Advanced Organic Synthesis and Materials Science

Role as a Versatile Intermediate in Complex Organic Synthesis